![molecular formula C18H22N2O3S B5762679 1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5762679.png)
1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a naphthyl group, a propylsulfonyl group, and a piperazine moiety
Preparation Methods
The synthesis of 1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonation reactions using appropriate sulfonylating agents.
Coupling with the Naphthyl Group: The final step involves coupling the naphthyl group to the piperazine core, which can be achieved through Suzuki-Miyaura coupling reactions.
Chemical Reactions Analysis
1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Scientific Research Applications
1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: It is used in the development of advanced materials, such as fluorescent probes and sensors.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with GABA receptors, which can lead to various biological effects . Additionally, the naphthyl group may contribute to the compound’s binding affinity and specificity towards certain proteins or enzymes .
Comparison with Similar Compounds
1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:
1-Naphthyl[4-(phenylsulfonyl)-1-piperazinyl]methanone: This compound has a phenylsulfonyl group instead of a propylsulfonyl group, which may affect its chemical properties and biological activity.
4-Piperazino-N-aryl-1,8-naphthalimide: This compound features a naphthalimide group and is used in fluorescent logic gates.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
naphthalen-1-yl-(4-propylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-14-24(22,23)20-12-10-19(11-13-20)18(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXTZRJPHAOBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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